molecular formula C20H24N2O5 B11703033 4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703033
M. Wt: 372.4 g/mol
InChI Key: USMVNEYHOVLKHM-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate aromatic compound.

    Tetrahydropyrimidine Ring Formation: The tetrahydropyrimidine ring can be synthesized by the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole moiety, the cyclohexyl ring, and the tetrahydropyrimidine ring through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features suggest that it could interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. For example, its ability to interact with specific enzymes or receptors could make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the tetrahydropyrimidine ring could form hydrogen bonds with amino acid side chains. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the additional methyl group on the tetrahydropyrimidine ring.

    Cyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the methyl group on the cyclohexyl ring.

Uniqueness

The presence of both the cyclohexyl ring and the benzodioxole moiety in 4-Methylcyclohexyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to other similar compounds. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-11-3-6-14(7-4-11)27-19(23)17-12(2)21-20(24)22-18(17)13-5-8-15-16(9-13)26-10-25-15/h5,8-9,11,14,18H,3-4,6-7,10H2,1-2H3,(H2,21,22,24)

InChI Key

USMVNEYHOVLKHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=C(NC(=O)NC2C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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